molecular formula C20H19Cl2N3O B2471565 (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide CAS No. 297146-60-2

(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide

Cat. No. B2471565
CAS RN: 297146-60-2
M. Wt: 388.29
InChI Key: DBKUTFIJVFCDJF-OCOZRVBESA-N
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Description

(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3O and its molecular weight is 388.29. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monitoring and Detection Techniques

Research has developed methods for determining major metabolites of synthetic pyrethroids in human urine, highlighting the compound's relevance in monitoring exposure. The established method involves solid-phase extraction and gas chromatography-tandem mass spectrometry, showcasing the precision in detecting pyrethroid metabolites, including those related to (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide, among pest control operators and the general population (Arrebola et al., 1999).

Insecticidal Activity and Synthesis

The compound's insecticidal properties are significant, with studies showing enhanced activity when esterified with certain alcohols compared to other pyrethroids. The research into its isomers and synthesis methods emphasizes the potential for creating more effective insecticides, leading to advancements in agricultural pest control (Burt et al., 1974). Further, the synthesis and evaluation of related carboxamide derivatives against mosquito larvae provide insights into optimizing insecticidal potency and specificity (Taylor et al., 1998).

Environmental Impact and Biodegradation

The environmental persistence and potential contamination resulting from the widespread use of pyrethroids, including derivatives of (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide, have prompted studies on biodegradation. Isolation of bacteria capable of degrading this compound suggests avenues for mitigating environmental impacts through biological means, highlighting the importance of understanding and managing pesticide residues in the environment (Saikia et al., 2005).

Analytical Methods for Metabolite Detection

Advancements in analytical techniques for quantifying urinary metabolites of synthetic pyrethroid insecticides have been crucial in assessing human exposure and potential health impacts. The development of high-performance liquid chromatography-tandem mass spectrometry methods for this purpose supports ongoing monitoring and risk assessment efforts, contributing to a better understanding of the environmental and health implications of pesticide use (Baker et al., 2004).

properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c1-20(2)16(12-17(21)22)18(20)19(26)23-13-8-10-15(11-9-13)25-24-14-6-4-3-5-7-14/h3-12,16,18H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKUTFIJVFCDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038022
Record name Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide

CAS RN

297146-60-2
Record name Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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